2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of benzothiazole, fluorophenyl, and chromeno-pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and chromeno-pyrrole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or functional groups.
Reduction: Reduction reactions can modify the compound’s structure by adding hydrogen atoms or removing oxygen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a dihydro derivative. Substitution reactions could introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
Chemistry
In chemistry, 2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structural features might allow it to interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include other benzothiazole derivatives, fluorophenyl compounds, and chromeno-pyrrole analogs. These compounds share structural features and may exhibit similar chemical and biological properties.
Uniqueness
What sets this compound apart is its unique combination of functional groups and ring systems. This structural diversity allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C24H12ClFN2O3S |
---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
2-(6-chloro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H12ClFN2O3S/c25-12-9-10-16-18(11-12)32-24(27-16)28-20(13-5-1-3-7-15(13)26)19-21(29)14-6-2-4-8-17(14)31-22(19)23(28)30/h1-11,20H |
InChI Key |
LFAPAGMIMMQXFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C3=C(C(=O)N2C4=NC5=C(S4)C=C(C=C5)Cl)OC6=CC=CC=C6C3=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.